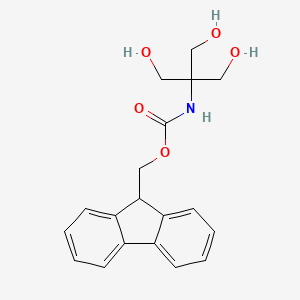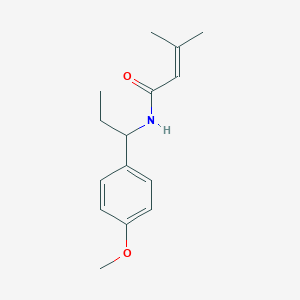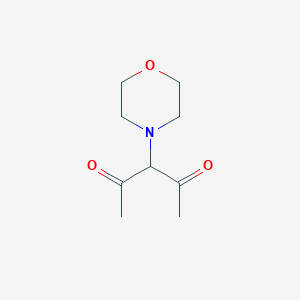
3-Morpholinopentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinopentane-2,4-dione is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of a morpholine ring attached to a pentane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinopentane-2,4-dione typically involves the reaction of morpholine with pentane-2,4-dione under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Morpholinopentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Morpholinopentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Morpholinopentane-2,4-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: Similar in structure but lacks the morpholine ring.
Tetramic acid: Contains a similar dione structure but with different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different functional groups.
Uniqueness: 3-Morpholinopentane-2,4-dione is unique due to the combination of the morpholine ring and the pentane-2,4-dione backbone. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-morpholin-4-ylpentane-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(8(2)12)10-3-5-13-6-4-10/h9H,3-6H2,1-2H3 |
Clé InChI |
HXUJJJZPLISMKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


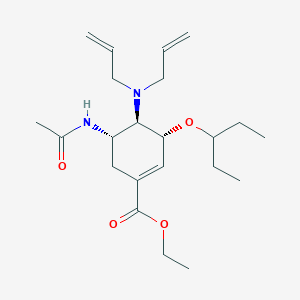

![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
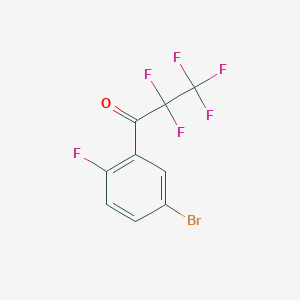
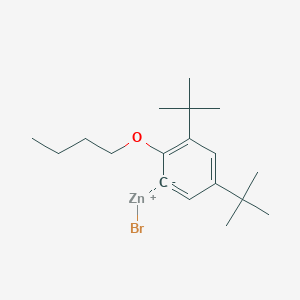
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
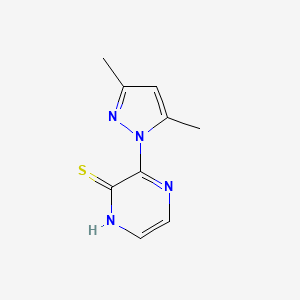
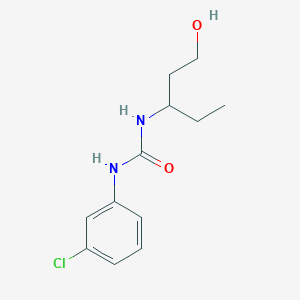

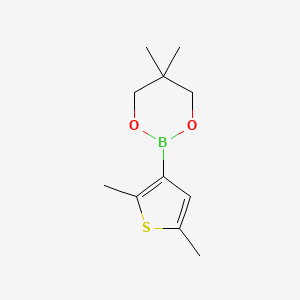
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

